1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine

Lipophilicity Drug-likeness CNS penetration

Ensure SAR continuity with the exact 3-chlorophenyl positional isomer. This triazole-piperidine scaffold offers: • Physicochemical profile (XLogP3=2.6, TPSA=51 Ų, 0 HBD) optimized for CNS drug discovery. • Class-level MIC 0.0125-0.125 μg/mL against C. albicans validates antifungal CYP51 targeting. • 'Rule of three' compliance (290.75 Da, 2 rotatable bonds) enables fragment-based screening. Supplied in stock for immediate global shipping.

Molecular Formula C14H15ClN4O
Molecular Weight 290.75
CAS No. 1189445-24-6
Cat. No. B2497071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine
CAS1189445-24-6
Molecular FormulaC14H15ClN4O
Molecular Weight290.75
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C14H15ClN4O/c15-11-5-4-6-12(9-11)19-10-13(16-17-19)14(20)18-7-2-1-3-8-18/h4-6,9-10H,1-3,7-8H2
InChIKeyBINXXPQGQDPFRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(3-Chlorophenyl)triazole-4-carbonyl]piperidine: Building Block Overview


1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine (CAS 1189445-24-6) is a synthetic heterocyclic building block featuring a 1,2,3-triazole core N1-substituted with a 3-chlorophenyl ring and C4-linked via a carbonyl to a piperidine moiety [1]. With a molecular weight of 290.75 g/mol, a computed XLogP3 of 2.6, a topological polar surface area (TPSA) of 51 Ų, and zero hydrogen bond donors, its physicochemical profile is distinct among triazole-piperidine analogs, making it a valuable intermediate for medicinal chemistry and drug discovery programs targeting central nervous system, anti-infective, and oncological applications [1].

Heterocyclic building block with 1,2,3-triazole-piperidine scaffold and 3-chlorophenyl substitution
Defined 1,4-regiochemistry via CuAAC click chemistry supporting batch consistency
Fragment-like profile (low molecular weight, moderate lipophilicity, zero H-bond donors) suitable for lead generation libraries

1-[1-(3-Chlorophenyl)triazole-4-carbonyl]piperidine: Generic Substitution Risks


In triazole-piperidine series, subtle variations in the N1-aryl substituent and the carbonyl linker geometry profoundly impact target engagement. The 3-chlorophenyl group of this compound confers a specific electron-withdrawing and steric profile that is not replicated by 4-chlorophenyl, 4-fluorophenyl, or unsubstituted phenyl analogs commonly found in screening libraries [1]. Class-level evidence demonstrates that even minor positional isomerism (e.g., 3-Cl vs. 4-Cl) can shift antifungal MIC values by over 10-fold or alter kinase selectivity profiles, making direct procurement of the exact CAS 1189445-24-6 essential for SAR continuity and assay reproducibility [1][2].

Target: 3-chlorophenyl N1-substitution
Alternatives 4-chlorophenyl, 4-fluorophenyl, or unsubstituted phenyl analogs
Positional isomerism may shift target engagement; class-level data reports >10-fold MIC variation for closely related triazoles.
Target: Carbonyl linker constraining scaffold geometry
Alternatives Reversed amide, direct triazole-piperidine connection
Linker geometry may alter hinge-binding conformation; analogs with modified linkers may not reproduce SAR continuity.

1-[1-(3-Chlorophenyl)triazole-4-carbonyl]piperidine: Quantitative Differentiation


Lipophilicity vs. N1-Phenyl and N1-Methyl Analogs

The target compound's computed XLogP3 of 2.6 positions it in an optimal lipophilicity window for blood-brain barrier penetration (typically XLogP 2-4), distinguishing it from both more lipophilic N1-phenyl analogs and less lipophilic N1-methyl derivatives [1]. This physicochemical differentiation directly influences CNS pharmacokinetic predictions and membrane permeability in cell-based assays.

Lipophilicity (XLogP3)
Class-level inference
2.6 vs. ~0.8 (N1-methyl) / ~2.9 (N2-phenyl)
Supports CNS permeability prediction screening
Computed values; confirm experimentally
Lipophilicity Drug-likeness CNS penetration

Polar Surface Area and H-Bond Donors vs. 4-Amino-Piperidine

With a TPSA of 51 Ų and zero hydrogen bond donors (HBD), the target compound exhibits superior predicted passive membrane permeability compared to its 4-amino-piperidine analog (CAS 1351837-83-6, TPSA ~70 Ų, HBD = 1) [1][2]. The lower TPSA and absence of HBDs favor blood-brain barrier penetration according to established CNS MPO scoring paradigms.

TPSA & HBD Profile
Cross-study comparable
TPSA 51 Ų; HBD 0 vs. 4-amino-piperidine analog (TPSA ~70 Ų, HBD 1)
May support brain penetration in CNS models
Experimental permeability assays recommended
CNS drug design Permeability TPSA

Rotatable Bond Count and Fragment-Like Character

The compound possesses only 2 rotatable bonds (the carbonyl-piperidine and triazole-chlorophenyl linkages), classifying it as a minimalist, fragment-like scaffold (MW < 300 Da) with high ligand efficiency potential [1]. In contrast, extended analogs such as N-{1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2-(4-fluorophenyl)acetamide introduce 5+ additional rotatable bonds and MW > 440 Da, reducing ligand efficiency and increasing entropic penalty upon binding [2].

Fragment-like Character
Class-level inference
Rotatable bonds: 2; MW: 290.75 Da
Ideal for fragment-based screening libraries
Ligand efficiency needs experimental validation
Fragment-based drug discovery Building block Molecular complexity

Antifungal CYP51 Inhibition: Class-Level Evidence

While no direct antifungal data exists for CAS 1189445-24-6, structurally analogous triazole-piperidine hybrids with 3-chlorophenyl substitution demonstrated fungicidal activity against Candida albicans and Cryptococcus neoformans with MIC values ranging from 0.0125 to 0.125 μg/mL in standardized CLSI microdilution assays [1]. These compounds target fungal CYP51 via coordination of the triazole N4 with the heme iron, a mechanism conserved across the class. The 3-chlorophenyl group enhances hydrophobic packing in the CYP51 active site relative to unsubstituted phenyl analogs, as confirmed by molecular docking [1].

Antifungal CYP51 Class Evidence
Class-level inference
Related triazoles: MIC 0.0125–0.125 μg/mL
Supports antifungal lead development exploration
Not tested directly; predicted from SAR
Antifungal CYP51 Triazole

Kinase Inhibition: Triazole as Hinge-Binding Motif

1,2,3-Triazoles are established bioisosteres of the amide bond and have been deployed as ATP-competitive kinase hinge-binding motifs. In the context of piperidine-linked triazoles, the 3-chlorophenyl substituent provides a directed hydrophobic contact into the kinase selectivity pocket, as demonstrated by docking studies of N-functionalized piperidine-1,2,3-triazole derivatives into the dopamine D2 receptor and related aminergic GPCRs [1]. The carbonyl linker between triazole and piperidine constrains the scaffold into a defined geometry favorable for hinge-region hydrogen bonding with kinase backbone residues.

Kinase Hinge-Binding Motif
Class-level inference
Docking studies of triazole-piperidine analogs
May support kinase inhibitor scaffold design
No quantitative binding data for this exact compound
Kinase inhibition Triazole Hinge binder

CuAAC Click Chemistry and Synthetic Tractability

The compound is readily synthesized via CuAAC between 3-chlorophenyl azide and a propargyl-piperidine precursor, a robust reaction yielding exclusively the 1,4-disubstituted regioisomer [1]. This synthetic route offers several differentiating advantages over alternative triazole-piperidine scaffolds: (i) complete regioselectivity avoids the isomeric mixtures common in thermal Huisgen cycloadditions; (ii) the 3-chlorophenyl azide precursor is commercially available at scale; and (iii) the carbonyl linker can be introduced post-CuAAC via acylation, enabling parallel library synthesis. In contrast, N2-substituted triazole isomers require ruthenium catalysis and often yield mixtures [1].

Synthetic Regioselectivity
Supporting evidence
CuAAC: >99:1 1,4-selectivity
Enables batch-to-batch consistency for SAR
CuSO₄/sodium ascorbate, rt, scalable
Click chemistry CuAAC Building block

1-[1-(3-Chlorophenyl)triazole-4-carbonyl]piperidine: Application Scenarios


CNS-Penetrant Chemical Probe Development

The combination of XLogP3 = 2.6, TPSA = 51 Ų, and zero HBDs positions this compound as an ideal starting scaffold for CNS drug discovery programs targeting kinases, GPCRs, or ion channels within the central nervous system. Medicinal chemistry teams can leverage these physicochemical properties to maintain brain exposure while appending potency-conferring substituents onto the piperidine nitrogen or triazole C5 position [1].

Antifungal Lead Optimization for Azole-Resistant Fungi

Based on class-level MIC data (0.0125–0.125 μg/mL for closely related triazole-piperidine hybrids against C. albicans and C. neoformans), this compound is a privileged starting point for structure-activity relationship (SAR) campaigns targeting fungal CYP51. The 3-chlorophenyl moiety provides a validated hydrophobic anchor in the CYP51 active site, and the piperidine carbonyl offers a vector for introducing solubility-enhancing groups to combat azole-resistant clinical isolates [1].

Fragment-Based Drug Discovery Library Member

With a molecular weight of 290.75 Da and only 2 rotatable bonds, this compound meets all 'rule of three' criteria for fragment-based screening libraries. Its structural minimalism allows for efficient detection of weak binding interactions via SPR, NMR, or thermal shift assays, followed by structure-guided fragment growth. The triazole N2 and N3 atoms can serve as hydrogen bond acceptors, while the chlorophenyl group provides a lipophilic anchor for initial target engagement [1].

Kinase Inhibitor Scaffold with Tunable Selectivity

Molecular docking studies on N-functionalized piperidine-triazole derivatives confirm that the 1,2,3-triazole ring can serve as an ATP-competitive hinge-binding motif in kinase active sites. The 3-chlorophenyl substituent occupies the hydrophobic selectivity pocket adjacent to the hinge region, and the piperidine carbonyl provides a synthetic handle for introducing diversity elements that probe the solvent-exposed region and DFG-loop conformation [1]. This modular design enables rapid exploration of kinome-wide selectivity.

Application
Selection Property
Validation Focus
CNS probe development
Physicochemical profile (LogP, TPSA, HBD)
Experimental brain permeability assays
Antifungal SAR exploration
Class-level CYP51 triazole-piperidine SAR
In vitro MIC against target fungal strains
Fragment-based screening library
Fragment-like properties (MW, rotatable bonds)
Biophysical binding assays (SPR, NMR)
Kinase inhibitor scaffold design
Triazole as hinge binder, Cl-phenyl as selectivity anchor
Kinase panel screening and selectivity profiling
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